N~2~-(4-bromo-3-nitrobenzoyl)leucinamide

Description

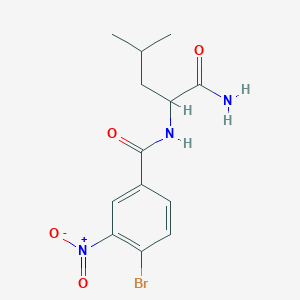

N²-(4-Bromo-3-nitrobenzoyl)leucinamide is a synthetic leucinamide derivative featuring a 4-bromo-3-nitrobenzoyl group attached to the N²-position of the leucine backbone. The bromo and nitro substituents on the benzoyl moiety likely influence electronic properties, steric bulk, and binding interactions with biological targets .

Properties

IUPAC Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIEJXZFBVZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Aryl Modifications

N-(3,4-Dimethylphenyl)-N²-[(4-Fluorophenyl)Sulfonyl]Leucinamide

- Structure : Contains a 4-fluorophenylsulfonyl group instead of the bromo-nitrobenzoyl group.

- Molecular Formula : C₂₀H₂₅FN₂O₃S (MW: 392.489).

- The fluorine atom provides moderate electron-withdrawing effects, whereas the bromo-nitro combination offers stronger electronic and steric effects.

N-Benzyl-N²-(4-Methylbenzenesulfonyl)Leucinamide

- Structure : Features a benzyl group and a 4-methylbenzenesulfonyl moiety.

- Molecular Weight : 374.4.

- Key Differences: The methyl group on the sulfonyl ring reduces steric hindrance compared to bromo-nitro substituents. The benzyl group may improve lipophilicity but could compromise target specificity due to non-selective hydrophobic interactions .

Cathepsin K Inhibitor (Compound 23)

- Structure : Incorporates a leucinamide moiety linked to a P3 aryl group via an NH linker.

- Activity :

- IC₅₀ for Cathepsin K: 0.2 nM (10-fold improvement over predecessors).

- Selectivity: >600-fold against Cathepsins B, L, and S.

- Key Differences :

FFAR2 Activators

- Leucinamide in FFAR2 Screening: Leucinamide ranked 7th among 15 natural compounds in activating FFAR2, with phospho-ERK1/2 levels lower than fenchol but higher than α-terpineol.

Enzymatic and Metabolic Stability

Enantioselectivity in Amidase Activity

- Leucinamide vs. Derivatives :

Prebiotic Chemistry

- Hydrophobic Interactions :

Marfey’s Reagent Derivatives

- Nα-(5-Fluoro-2,4-Dinitrophenyl)-ᴅ-Leucinamide: Used in advanced amino acid analysis via LC–MS. The bromo-nitrobenzoyl group in N²-(4-bromo-3-nitrobenzoyl)leucinamide may interfere with chromatographic resolution due to increased molecular weight and polarity, limiting its utility in analytical chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.